Ethyl 1-BOC-azetidine-3-carboxylate
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Overview
Description
Ethyl 1-BOC-azetidine-3-carboxylate is a chemical compound with the molecular formula C11H19NO4. It is known for its unique structure, which includes an azetidine ring substituted with tert-butyl and ethyl groups. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Azetidines, the core structure of this compound, are known to be important in organic synthesis and medicinal chemistry . They are often used as motifs in drug discovery .
Mode of Action
The reactivity of azetidines is driven by a considerable ring strain . This strain can be triggered under appropriate reaction conditions to interact with its targets .
Biochemical Pathways
Azetidines have been used in various chemical reactions, including [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical c(sp3)–h functionalization, and facile opening with carbon nucleophiles .
Result of Action
Azetidines have been used as motifs in drug discovery, polymerization, and chiral templates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-BOC-azetidine-3-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl 3-ethyl azetidine-1,3-dicarboxylate with appropriate reagents under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-BOC-azetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Ethyl 1-BOC-azetidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate
- 1-tert-Butyl 3-ethyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
Uniqueness
Ethyl 1-BOC-azetidine-3-carboxylate is unique due to its specific substitution pattern on the azetidine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Biological Activity
Ethyl 1-BOC-azetidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C9H15NO4
- Molecular Weight : 199.23 g/mol
- CAS Number : 142253-55-2
- InChI Key : NCADHSLPNSTDMJ-UHFFFAOYSA-N
This compound and its derivatives have been explored for their roles as inhibitors in various biological pathways:
- Anticancer Activity : Research has demonstrated that azetidine derivatives exhibit potent anticancer properties. In particular, compounds derived from azetidine-3-carboxylic acid have shown effectiveness against various cancer cell lines, including breast and colon cancers. For instance, a derivative was evaluated for its cytotoxicity against the MDA-MB-435 melanoma cell line, demonstrating significant growth inhibition with an IC50 value of 6.82 µM .
- Neuroprotective Effects : Recent studies have indicated that certain azetidine derivatives possess neuroprotective qualities. For example, compounds synthesized from azetidine frameworks were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing comparable inhibition to standard drugs like rivastigmine . These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's.
Table 1: Summary of Biological Activities
Activity Type | Target Cell Lines | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | MDA-MB-435 (melanoma) | 6.82 | |
Anticancer | HCT-116 (colon cancer) | 5.13 | |
Neuroprotective | AChE Inhibition | Comparable to rivastigmine |
Case Study: Anticancer Activity
In a study by Zhang et al., various azetidine derivatives were synthesized and screened against multiple cancer cell lines, including HEPG2 and SW1116. The most potent compound exhibited an IC50 value of 1.18 µM against HEPG2 cells, outperforming traditional chemotherapeutics like staurosporine . This highlights the potential of this compound derivatives as novel anticancer agents.
Case Study: Neuroprotective Activity
A library of 3-aryl-3-azetidinyl acetic acid derivatives was synthesized to evaluate their neuroprotective effects in models of Parkinson's and Alzheimer's diseases. One compound demonstrated significant protective effects against glutamate-induced oxidative damage, reducing caspase activity, which is crucial in neurodegeneration . This suggests that this compound may contribute to developing treatments for neurodegenerative disorders.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl azetidine-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAKQSWJCMKEGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704384 |
Source
|
Record name | 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346674-10-9 |
Source
|
Record name | 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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